molecular formula C21H34N2O B7535210 N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide

N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide

Katalognummer B7535210
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: ACBYZPWRICIIFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DMXB-A is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic applications. DMXB-A has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of various neurological and inflammatory disorders.

Wirkmechanismus

DMXB-A acts as an agonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. Activation of the alpha7 receptor by DMXB-A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, as well as promote neuronal survival and regeneration. DMXB-A has also been shown to have analgesic effects by reducing pain sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

DMXB-A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. DMXB-A has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DMXB-A is that it has a short half-life, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of DMXB-A as a treatment for inflammatory disorders such as rheumatoid arthritis. Further research is needed to fully understand the mechanisms of action of DMXB-A and its potential therapeutic applications.

Synthesemethoden

DMXB-A can be synthesized using a multi-step process that involves the reaction of 2-butanone with 2-bromoacetophenone, followed by the reaction of the resulting product with 2,3-dimethylcyclohexylamine. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Wissenschaftliche Forschungsanwendungen

DMXB-A has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. DMXB-A has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment option for conditions such as rheumatoid arthritis and chronic pain.

Eigenschaften

IUPAC Name

N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O/c1-6-14(2)18-11-7-8-12-20(18)23-21(24)17(5)22-19-13-9-10-15(3)16(19)4/h7-8,11-12,14-17,19,22H,6,9-10,13H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBYZPWRICIIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(C)NC2CCCC(C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.